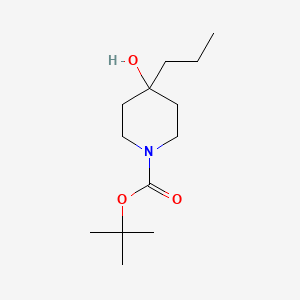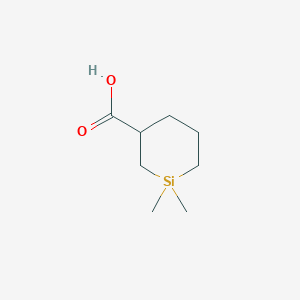
1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one is an organic compound with the molecular formula C8H6BrFO. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone. It is used in various fields, including organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-fluorobenzene using a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The resulting 4-bromo-3-fluorobenzene can then be subjected to Friedel-Crafts acylation with fluoroacetyl chloride to yield the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and acylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-(4-methoxy-3-fluorophenyl)-2-fluoroethan-1-one.
Reduction: 1-(4-Bromo-3-fluorophenyl)-2-fluoroethanol.
Oxidation: 1-(4-Bromo-3-fluorophenyl)-2-fluoroethanoic acid.
科学的研究の応用
1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one involves its interaction with various molecular targets. The compound’s halogen atoms can participate in halogen bonding, influencing its binding affinity to proteins and enzymes. The ketone group can also undergo nucleophilic addition reactions, affecting its reactivity and biological activity.
類似化合物との比較
1-Bromo-4-fluorobenzene: A precursor in the synthesis of 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one.
4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester: Another halogenated aromatic compound with different functional groups.
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile: A structurally similar compound with a cyclopropane ring.
Uniqueness: this compound is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring and the presence of a ketone group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C8H5BrF2O |
|---|---|
分子量 |
235.02 g/mol |
IUPAC名 |
1-(4-bromo-3-fluorophenyl)-2-fluoroethanone |
InChI |
InChI=1S/C8H5BrF2O/c9-6-2-1-5(3-7(6)11)8(12)4-10/h1-3H,4H2 |
InChIキー |
ODKMTVLADXFPNN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)CF)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


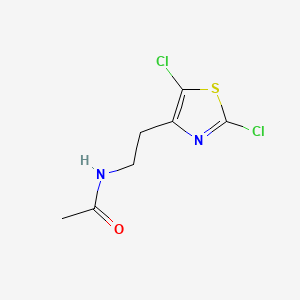
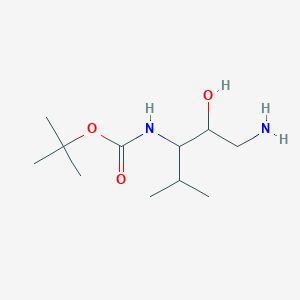

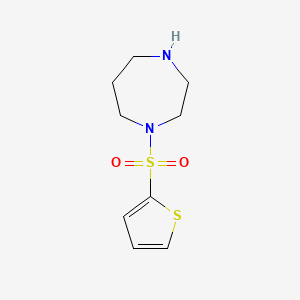
![3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)
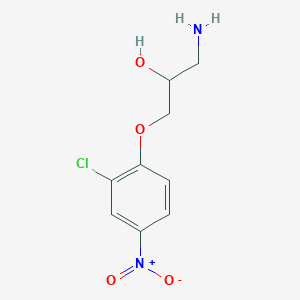
![Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol](/img/structure/B13556712.png)
![[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)




